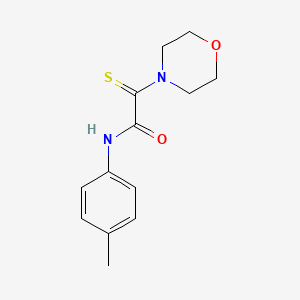

![molecular formula C15H17N5O2S B5600882 5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)

5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- 5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Synthesis Analysis

- The synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, a related compound, involves a two-component condensation of aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides in DMF at reflux (Shvets et al., 2020). This method suggests a possible pathway for synthesizing the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

- The molecular structure of a similar compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibits interesting features in different crystal environments, demonstrating the flexibility of the triazolopyrimidine backbone (Canfora et al., 2010). This insight could be valuable in understanding the molecular structure of the target compound.

Chemical Reactions and Properties

- A study on the synthesis of triazolo-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters provides insights into the chemical reactions and properties of similar compounds (Zhou Hong-fang, 2009). This research indicates that the target compound may undergo similar reactions and possess analogous properties.

Physical Properties Analysis

- The physical properties of triazolopyrimidine derivatives are often characterized by their crystal structures and intermolecular interactions, as observed in studies of similar compounds (Canfora et al., 2010). These properties can be inferred for the target compound based on its structural similarities.

Chemical Properties Analysis

- The chemical properties of triazolopyrimidines are influenced by their substituents and structural modifications. Studies on various derivatives, such as the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives, reveal insights into their reactivity and potential chemical transformations (Chemistry of Heterocyclic Compounds, 2015). These findings are applicable to understanding the chemical behavior of the compound .

Applications De Recherche Scientifique

Design, Synthesis, and Structure-Activity Relationships

Research on triazolopyrimidinesulfonamide derivatives, including "5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide", often targets their herbicidal activities. For instance, Tianrui Ren et al. (2000) synthesized a series of triazolopyrimidinesulfonamide compounds assessing their herbicidal effectiveness. This work highlighted the potential of such compounds in agricultural applications, particularly in controlling various species (Ren et al., 2000).

Antimicrobial and Bioactive Properties

F. Abdel-Motaal and M. Raslan (2014) explored the antimicrobial efficacy of substituted sulfonamides and sulfinyl derivatives, including triazolopyrimidine compounds. Their findings contribute to the ongoing search for novel antimicrobial agents, underscoring the relevance of such derivatives in medicinal chemistry (Abdel-Motaal & Raslan, 2014).

Biological Activity and Potential Therapeutic Applications

The anticancer potential of triazolopyrimidine derivatives has also been investigated. M. Bakavoli et al. (2010) synthesized new derivatives of 1,2,4-triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazine, testing them against various cancer cell lines. Such studies highlight the potential of triazolopyrimidine-based compounds in developing new cancer therapies (Bakavoli et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-11-10-12(2)20-14(17-11)18-15(19-20)23(21,22)16-9-8-13-6-4-3-5-7-13/h3-7,10,16H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWXSCHHYDQUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5600803.png)

![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600811.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)